2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that has been reported .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
1. Applications in Polymer Science
Quinolinic aminoxyls, similar to structures formed from 1,2-dihydroquinolines like 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, have been utilized as antioxidants and photostabilizers in plastics and rubbers. The study by Cardellini et al. (1994) demonstrated how these compounds undergo hydrogen chloride treatment, leading to chlorinated amines with potential applications in enhancing the stability and durability of polymer materials (Cardellini et al., 1994).
2. Synthesis of Novel Compounds
The reactivity of quinoline derivatives has been explored in various synthetic processes. For instance, Elkholy and Morsy (2006) investigated the synthesis of tetrahydropyrimido quinoline derivatives, highlighting the versatility of quinoline structures in creating new chemical entities with potential therapeutic applications (Elkholy & Morsy, 2006).
3. Luminescence and Photophysical Properties
Quinoline derivatives have shown significant potential in the field of luminescent materials. Song et al. (2016) synthesized heteroleptic cationic Ir(III) complexes incorporating dimethylphenylquinoline, exhibiting fluorescence-phosphorescence dual-emission and mechanoluminescence. These properties are crucial in developing advanced materials for data security protection and other applications requiring smart luminescent properties (Song et al., 2016).
4. Catalytic Applications
In catalysis, the reactivity of quinoline derivatives has been explored to synthesize functionalized dihydroquinolines and quinolines. Jalal et al. (2014) developed an efficient synthesis method using iron(III) chloride catalysis, demonstrating the potential of quinoline structures in facilitating complex chemical reactions (Jalal et al., 2014).
5. Analytical Chemistry Applications
Quinoline derivatives are also employed as sensitive fluorescence derivatization reagents. Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can be used for high-performance liquid chromatography, demonstrating its utility in sensitive and accurate analytical methods (Yoshida, Moriyama, & Taniguchi, 1992).
properties
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(23)25)18-11-14(2)10-15(3)21(18)24-20/h6-8,10-13H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWIZXKWRXCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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